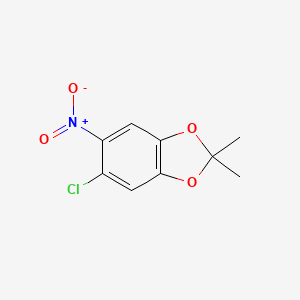
lithium;cyclohepta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;cyclohepta-1,3-diene is a compound that combines lithium, an alkali metal, with cyclohepta-1,3-diene, a seven-membered ring containing two conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;cyclohepta-1,3-diene typically involves the reaction of cyclohepta-1,3-diene with a lithium reagent. One common method is the reaction of cyclohepta-1,3-diene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;cyclohepta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptadienone derivatives.
Reduction: Reduction reactions can lead to the formation of cycloheptane derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted cycloheptadienes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Cycloheptadienone derivatives.
Reduction: Cycloheptane derivatives.
Substitution: Substituted cycloheptadienes with various functional groups.
Scientific Research Applications
Lithium;cyclohepta-1,3-diene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Catalysis: It can act as a catalyst or a catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium;cyclohepta-1,3-diene involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition or substitution. The conjugated diene system in cyclohepta-1,3-diene can participate in cycloaddition reactions, forming new cyclic structures.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-1,3,5-triene: Another seven-membered ring compound with three conjugated double bonds.
Cyclohexa-1,3-diene: A six-membered ring compound with two conjugated double bonds.
Cycloocta-1,3-diene: An eight-membered ring compound with two conjugated double bonds.
Uniqueness
Lithium;cyclohepta-1,3-diene is unique due to the presence of the lithium atom, which imparts distinct reactivity and coordination properties. The combination of the seven-membered ring and the lithium atom allows for unique chemical transformations that are not possible with similar compounds lacking the lithium atom.
Properties
CAS No. |
61604-43-1 |
|---|---|
Molecular Formula |
C7H9Li |
Molecular Weight |
100.1 g/mol |
IUPAC Name |
lithium;cyclohepta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-2-4-6-7-5-3-1;/h1-3H,4,6-7H2;/q-1;+1 |
InChI Key |
XSCHGHAEQOYFOQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CC=CC=[C-]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid](/img/structure/B14569735.png)
![S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate](/img/structure/B14569740.png)

![Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]-](/img/structure/B14569751.png)



![4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14569766.png)
![Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride](/img/structure/B14569777.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-2-carboxamide](/img/structure/B14569783.png)

